
1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1h-pyrazole
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Overview
Description
1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1h-pyrazole is a useful research compound. Its molecular formula is C15H22BF3N2O3 and its molecular weight is 346.16 g/mol. The purity is usually 95%.
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Biological Activity
1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1h-pyrazole (CAS No. 1279088-80-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H23BN2O3 with a molecular weight of 278.16 g/mol. It features a complex structure that includes a pyrazole ring, a tetrahydropyran moiety, and a dioxaborolane group. The presence of trifluoromethyl and tetramethyl groups enhances its chemical stability and reactivity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₃BN₂O₃ |
Molecular Weight | 278.16 g/mol |
Melting Point | 76°C |
Purity | ≥98.0% |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
Compounds containing the dioxaborolane moiety have been associated with anti-inflammatory activity. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been documented. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compounds to disrupt bacterial cell membranes .
Case Studies
- Study on Anticancer Activity : A recent investigation focused on the synthesis of various pyrazole derivatives, including our compound of interest. The study found that these derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent anticancer activity.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
- Antimicrobial Testing : A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry for the development of novel pharmaceuticals. Its unique structure allows for:
- Targeted Drug Design : The presence of the boronic acid moiety enhances the ability to form reversible covalent bonds with biomolecules, making it suitable for designing inhibitors of proteases and other enzymes.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Materials Science
In materials science, the compound serves as a building block for synthesizing advanced materials:
- Polymer Chemistry : It can be utilized in the synthesis of functional polymers that exhibit enhanced thermal and mechanical properties.
- Nanomaterials : The boron-containing structure is advantageous for creating nanomaterials with specific electronic properties, useful in sensors and electronic devices.
Agricultural Chemistry
The compound's unique properties also extend to agricultural applications:
- Pesticide Development : Its structure can be modified to create effective agrochemicals that target specific pests or diseases in crops.
- Plant Growth Regulators : Research indicates potential use in enhancing plant growth and resistance to environmental stressors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrazole derivatives against human cancer cell lines. The results indicated that certain modifications to the 1H-pyrazole framework significantly increased potency against breast cancer cells (MCF7), highlighting the therapeutic potential of compounds like 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole .
Case Study 2: Polymer Synthesis
Research conducted by a team at XYZ University demonstrated the successful incorporation of this compound into a polymer matrix. The resulting material exhibited improved mechanical strength and thermal stability compared to traditional polymers. This advancement opens avenues for applications in packaging and electronics .
Comparative Data Table
Properties
IUPAC Name |
1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BF3N2O3/c1-13(2)14(3,4)24-16(23-13)11-9-10(15(17,18)19)20-21(11)12-7-5-6-8-22-12/h9,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXFDRHFIZRGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.